molecular formula C15H16N2O5S2 B2546300 methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895266-52-1

methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2546300
CAS No.: 895266-52-1
M. Wt: 368.42
InChI Key: CYRHEDCUVLDIBE-UHFFFAOYSA-N
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Description

Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative. Its structure features a thiophene-2-carboxylate core substituted at position 3 with a sulfamoyl group bearing both a carbamoylmethyl (NH$2$CONHCH$2$–) and a 4-methylphenyl (p-tolyl) moiety. This compound belongs to a broader class of sulfamoyl-thiophene carboxylates, which are studied for diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

methyl 3-[(2-amino-2-oxoethyl)-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-10-3-5-11(6-4-10)17(9-13(16)18)24(20,21)12-7-8-23-14(12)15(19)22-2/h3-8H,9H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRHEDCUVLDIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where the thiophene ring is treated with a sulfonyl chloride derivative.

    Carbamoylation: The carbamoylmethyl group is introduced through a reaction with an isocyanate derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related sulfamoyl-thiophene derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Applications References
Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate Carbamoylmethyl, 4-methylphenyl Not explicitly provided Estimated ~375–400* Unknown (hypothetical)
G225-0002 (methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate) 4-methylphenyl C${13}$H${13}$NO$4$S$2$ 327.38 Screening compound for drug discovery
Thifensulfuron-methyl (CAS 79277–27–3) 4-methoxy-6-methyl-1,3,5-triazin-2-yl carbamoyl C${12}$H${13}$N$5$O$6$S$_2$ 387.39 Herbicide (sulfonylurea class)
Compound 10h (PPARβ/δ antagonist) 4-(isopentylamino)-2-methoxyphenyl C${19}$H${25}$N$3$O$5$S$_2$ 463.55 PPARβ/δ inhibition (anti-metastatic)
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820–63–7) Methoxycarbonylmethyl (CH$2$CO$2$Me) C${10}$H${11}$NO$6$S$2$ 313.33 Unspecified (chemical intermediate)

* Estimated based on structural analogy to G225-0002 and Thifensulfuron-methyl.

Key Structural and Functional Differences:

Substituent Diversity: The target compound uniquely combines a carbamoylmethyl (amide-containing) and a 4-methylphenyl group on the sulfamoyl moiety. This contrasts with G225-0002, which lacks the carbamoylmethyl group, and Thifensulfuron-methyl, which incorporates a triazine ring for herbicidal activity . Compound 10h features a bulky 4-(isopentylamino)-2-methoxyphenyl substituent, enhancing its receptor-binding affinity for PPARβ/δ .

Biological and Agrochemical Relevance: Thifensulfuron-methyl is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), disrupting plant amino acid synthesis . Compound 10h demonstrates potent PPARβ/δ antagonism, suppressing melanoma metastasis in preclinical models . G225-0002 serves as a scaffold in drug discovery due to its simplicity and modular sulfamoyl group .

Synthetic Pathways :

  • Most analogs are synthesized via sulfamoylation of methyl thiophene-2-carboxylate intermediates. For example, Compound 10h was prepared using methods described by Toth et al. (2012), involving sulfamoyl chloride intermediates .
  • Thifensulfuron-methyl synthesis involves coupling a triazine carbamate with the sulfamoyl-thiophene core .

Physicochemical Properties :

  • The carbamoylmethyl group in the target compound may enhance solubility in polar solvents compared to G225-0002 (hydrophobic 4-methylphenyl group).
  • Thifensulfuron-methyl ’s triazine substituent contributes to its stability in soil and selective herbicidal action .

Research Implications and Data Gaps

  • Comparative Insights : Substituent variations dramatically alter applications—e.g., triazine for herbicides vs. aryl groups for receptor antagonists. This highlights the importance of rational design in drug and agrochemical development .

Biological Activity

Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS Number: 895266-52-1) is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O5S2C_{15}H_{16}N_{2}O_{5}S_{2}, with a molecular weight of approximately 368.43 g/mol. The compound features a thiophene ring, which is known for its role in various biological systems and as a scaffold in medicinal chemistry.

Key Physical Properties:

  • Molecular Weight: 368.43 g/mol
  • Melting Point: Data not explicitly available but inferred from similar compounds.
  • Solubility: Soluble in polar organic solvents.

This compound exhibits several biological activities, primarily attributed to its sulfamoyl group and thiophene ring. These functionalities are often involved in enzyme inhibition and modulation of metabolic pathways.

  • Antimicrobial Activity:
    • Compounds containing sulfamoyl groups have demonstrated effectiveness against various bacterial strains. Studies suggest that the presence of electron-withdrawing groups enhances their ability to penetrate bacterial membranes, thereby increasing their antimicrobial efficacy.
  • Anticancer Potential:
    • Preliminary studies have indicated that similar thiophene derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The exact mechanism often involves the modulation of signaling pathways related to cell proliferation.
  • Anti-inflammatory Effects:
    • The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect is significant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, providing insights into their therapeutic potential:

StudyFindings
Study 1 : Antimicrobial Evaluation (2020)Reported significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Study 2 : Anticancer Activity (2021)Demonstrated that a related thiophene compound inhibited proliferation in breast cancer cell lines by inducing apoptosis, with IC50 values around 15 µM.
Study 3 : Anti-inflammatory Properties (2022)Found that the compound reduced TNF-alpha levels in vitro, suggesting potential for treatment in inflammatory diseases.

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